N-(furan-2-ylmethyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a furan ring, a pyrazolo[4,3-c]pyridine core, and a carboxamide group, making it a versatile molecule for further chemical modifications and applications.
Mechanism of Action
Target of Action
The primary target of N-(furan-2-ylmethyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation, differentiation, and survival .
Mode of Action
This compound interacts with EGFR, inhibiting its activity . The inhibition of EGFR leads to a decrease in the downstream signaling pathways that are responsible for cell proliferation and survival . This results in the inhibition of cancer cell growth and proliferation .
Biochemical Pathways
The compound’s interaction with EGFR affects several downstream pathways, including the PI3K/Akt pathway and the Ras/Raf/MAPK pathway . These pathways are involved in cell survival, proliferation, and differentiation . By inhibiting EGFR, these pathways are downregulated, leading to decreased cancer cell growth and survival .
Pharmacokinetics
The compound’s efficacy against cancer cells suggests that it has sufficient bioavailability to reach its target .
Result of Action
The result of the compound’s action is a decrease in cancer cell growth and survival . This is due to the inhibition of EGFR and the subsequent downregulation of downstream signaling pathways involved in cell proliferation and survival .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other growth factors and hormones can modulate EGFR activity and thus the compound’s efficacy . Additionally, the stability of the compound can be affected by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
It has been synthesized and used in heterocyclic synthesis, leading to the creation of novel antimicrobial agents . This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that inhibits the growth of microorganisms .
Cellular Effects
Some studies suggest that it may have potent anticancer activities against certain types of cells .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps, starting with the construction of the pyrazolo[4,3-c]pyridine core. One common approach is to start with a suitable pyrazole derivative and then introduce the furan-2-ylmethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or coupling reagents to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: : The pyrazolo[4,3-c]pyridine core can be reduced to form different derivatives.
Substitution: : The carboxamide group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are used for substitution reactions.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid derivatives.
Reduction: : Reduced pyrazolo[4,3-c]pyridine derivatives.
Substitution: : Various substituted carboxamide derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: : It has potential as a bioactive molecule in drug discovery, particularly in the development of new therapeutic agents.
Medicine: : Its derivatives may exhibit biological activities that make them candidates for pharmaceuticals, such as anticancer agents or enzyme inhibitors.
Industry: : It can be used in the production of advanced materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the furan ring and the pyrazolo[4,3-c]pyridine core. Similar compounds include:
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: : Used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
N-(furan-2-ylmethyl)-4-bromobenzamide: : Another derivative with potential biological activities.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-methyl-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-17-6-9(11-10(7-17)13(19)16-15-11)12(18)14-5-8-3-2-4-20-8/h2-4,6-7H,5H2,1H3,(H,14,18)(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDHETNOPZVXFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NNC2=O)C(=C1)C(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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